Cas no 1019770-99-0 (sodium 1,3-benzoxazole-2-carboxylate)

sodium 1,3-benzoxazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Sodium benzo[d]oxazole-2-carboxylate
- SodiuM benzoxazole-2-carboxylate
- Benzooxazole-2-carboxylic acid sodium salt
- sodium 1,3-benzoxazole-2-carboxylate
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- MDL: MFCD17676126
- Inchi: InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
- InChI Key: LWJDCIURIBAZJN-UHFFFAOYSA-M
- SMILES: O=C(C1=NC2=CC=CC=C2O1)[O-].[Na+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
sodium 1,3-benzoxazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D969309-250mg |
Benzooxazole-2-carboxylic acid sodium salt |
1019770-99-0 | 95% | 250mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105N-100mg |
Benzooxazole-2-carboxylic acid sodium salt |
1019770-99-0 | 97% | 100mg |
¥1302.85 | 2025-01-21 | |
Life Chemicals | F0001-0770-1mg |
sodium 1,3-benzoxazole-2-carboxylate |
1019770-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F0001-0770-15mg |
sodium 1,3-benzoxazole-2-carboxylate |
1019770-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F0001-0770-30mg |
sodium 1,3-benzoxazole-2-carboxylate |
1019770-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F0001-0770-10μmol |
sodium 1,3-benzoxazole-2-carboxylate |
1019770-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105N-100mg |
Benzooxazole-2-carboxylic acid sodium salt |
1019770-99-0 | 97% | 100mg |
1060.05CNY | 2021-05-08 | |
abcr | AB447551-1 g |
Sodium benzo[d]oxazole-2-carboxylate, 95%; . |
1019770-99-0 | 95% | 1g |
€675.00 | 2023-07-18 | |
eNovation Chemicals LLC | D969309-1g |
Benzooxazole-2-carboxylic acid sodium salt |
1019770-99-0 | 95% | 1g |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | D969309-5g |
Benzooxazole-2-carboxylic acid sodium salt |
1019770-99-0 | 95% | 5g |
$1780 | 2024-07-28 |
sodium 1,3-benzoxazole-2-carboxylate Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Back matter
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on sodium 1,3-benzoxazole-2-carboxylate
Research Update on Sodium 1,3-Benzoxazole-2-carboxylate (CAS: 1019770-99-0) in Chemical Biology and Pharmaceutical Applications
The compound sodium 1,3-benzoxazole-2-carboxylate (CAS: 1019770-99-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic carboxylate derivative exhibits unique structural features that make it a versatile scaffold for drug discovery and biochemical tool development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for kinase inhibitor development. Researchers at the University of Cambridge successfully incorporated this benzoxazole carboxylate into novel ATP-competitive inhibitors showing nanomolar activity against CDK2 and GSK-3β. The sodium salt form (1019770-99-0) proved particularly valuable due to its enhanced solubility in aqueous reaction systems compared to the free acid form.
In the field of antimicrobial research, sodium 1,3-benzoxazole-2-carboxylate has shown promise as a precursor for novel antibacterial agents. A team at Stanford University recently reported (Nature Chemical Biology, 2024) its use in generating benzoxazole-azole hybrids with potent activity against drug-resistant Gram-positive pathogens. The sodium carboxylate moiety was found to significantly improve cellular uptake while maintaining target binding affinity to bacterial topoisomerase IV.
From a synthetic chemistry perspective, the compound has enabled new methodological developments. A 2024 ACS Catalysis paper detailed its use in photoredox-catalyzed C-H functionalization reactions, where the sodium carboxylate group served as both a directing group and a traceless activator. This transformation allowed efficient access to diversely substituted benzoxazoles under mild conditions, representing an important advance in sustainable medicinal chemistry.
Ongoing preclinical studies (as reported in recent conference proceedings from the 2024 American Chemical Society meeting) suggest that derivatives of sodium 1,3-benzoxazole-2-carboxylate may have applications in neurodegenerative disease. Several research groups have identified lead compounds containing this scaffold that show blood-brain barrier penetration and neuroprotective effects in cellular models of Parkinson's disease.
The commercial availability of high-purity sodium 1,3-benzoxazole-2-carboxylate (1019770-99-0) from multiple specialty chemical suppliers has facilitated its broader adoption in drug discovery programs. Recent analytical studies (Journal of Pharmaceutical and Biomedical Analysis, 2023) have established robust quality control methods for this material, including HPLC purity assessment and counterion quantification, ensuring its reliability for pharmaceutical applications.
Looking forward, the unique physicochemical properties of this benzoxazole derivative - including its balanced lipophilicity, metal-chelating potential, and hydrogen-bonding capacity - position it as a privileged structure for future medicinal chemistry efforts. Several pharmaceutical companies have reportedly included sodium 1,3-benzoxazole-2-carboxylate derivatives in their preclinical pipelines, particularly for oncology and infectious disease indications.
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